Bisucaberin

概要

説明

E101、別名リボフラビンまたはビタミンB2は、人間の健康に不可欠な水溶性ビタミンです。エネルギー代謝、細胞呼吸、正常な成長と発達の維持に重要な役割を果たします。 リボフラビンは、卵、緑黄色野菜、牛乳、肉、きのこ、アーモンドなど、さまざまな食品に自然に含まれています .

準備方法

合成経路と反応条件

リボフラビンは化学プロセスによって合成できますが、現代の工業生産は主に発酵方法に依存しています。 化学合成は、3,4-ジメチルアニリンとリボースの縮合、それに続く環化および酸化工程を経てリボフラビンを生成します .

工業生産方法

リボフラビンの工業生産は、発酵技術を使用して達成されます。遺伝子組み換えされた細菌や真菌株を使用して、大量のリボフラビンを生産します。 これらの微生物は、制御された環境で培養され、一連の酵素反応を通じて単純な糖をリボフラビンに変換します .

化学反応の分析

反応の種類

リボフラビンは、以下を含むさまざまな化学反応を受けます。

酸化: リボフラビンは、ルミクロームとルミフラビンを生成するために酸化できます。

還元: ジヒドロリボフラビンを生成するために還元できます。

置換: リボフラビンは、フラビンモノヌクレオチド (FMN) やフラビンアデニンジヌクレオチド (FAD) などの誘導体を生成するために、置換反応に参加できます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

ルミクローム: および酸化から。

ジヒドロリボフラビン: 還元から。

フラビンモノヌクレオチド (FMN): およびフラビンアデニンジヌクレオチド (FAD) 置換から.

科学研究における用途

リボフラビンは、科学研究において幅広い用途を持っています。

化学: さまざまなフラビン誘導体の合成における前駆体として使用されます。

生物学: 細胞呼吸とエネルギー代謝を研究するために不可欠です。

医学: リボフラビン欠乏症の治療に使用され、片頭痛の予防のためのサプリメントとしても使用されます。

科学的研究の応用

Anticancer Activity

Bisucaberin has shown significant promise as an anticancer agent. Its mechanism of action primarily involves enhancing the immune system's ability to target and destroy cancer cells.

- Mechanism of Action : this compound sensitizes tumor cells to macrophage-mediated cytolysis. Studies indicate that this compound enhances the cytolytic activity of macrophages against cancer cells, such as fibrosarcoma L-1023 and mouse leukemia L-1210 cells. The compound does not activate macrophages but rather makes tumor cells more susceptible to lysis by non-activated macrophages .

-

Case Studies :

- Fibrosarcoma L-1023 : At a concentration of 18 µg/ml, this compound inhibited 85% of this cancer cell line while maintaining over 98% cell viability.

- Mouse Leukemia L-1210 : The IC50 value for this compound was found to be 3.6 µg/ml.

- IMC Carcinoma : The IC50 was determined to be 5.1 µg/ml, indicating effective inhibition of this cancer type as well .

Biochemical Research Tool

This compound serves as a valuable research tool in studying siderophore mechanisms and their roles in microbial iron acquisition.

- Siderophore Mechanisms : As a siderophore, this compound binds iron ions and facilitates their transport into bacterial cells. This property is crucial for understanding microbial survival in iron-limited environments .

- Potential Applications :

Iron Chelation Properties

This compound's ability to chelate iron positions it as a candidate for treating conditions associated with iron overload.

- Clinical Relevance : Similar compounds like desferrioxamine B are already used clinically to treat iron poisoning. The chelation properties of this compound could potentially be explored for similar therapeutic applications .

Antimicrobial Activity

While primarily noted for its anticancer properties, this compound may also exhibit antimicrobial effects.

- Biofilm Formation Inhibition : Some studies suggest that siderophores like this compound could inhibit biofilm formation in certain bacteria, which is critical in treating chronic infections .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Enhances macrophage-mediated cytolysis of tumor cells | IC50 values: L-1210 (3.6 µg/ml), IMC (5.1 µg/ml) |

| Biochemical Research | Tool for studying siderophore mechanisms | Important for understanding microbial iron uptake |

| Iron Chelation | Potential treatment for iron overload | Similar compounds used clinically |

| Antimicrobial Activity | May inhibit bacterial biofilm formation | Relevant for chronic infection treatments |

| Neuroprotective Potential | Possible protective effects against neurodegenerative diseases | Requires further investigation |

作用機序

リボフラビンは、補酵素であるフラビンモノヌクレオチド (FMN) とフラビンアデニンジヌクレオチド (FAD) の前駆体として機能することで効果を発揮します。これらの補酵素は、細胞内の酸化還元反応に関与し、電子伝達鎖とエネルギー生産において重要な役割を果たしています。 リボフラビンは、リボフラビンキナーゼやリボフラビンシンターゼなどの酵素に結合し、リボフラビンの活性な補酵素型への変換を促進します .

類似の化合物との比較

リボフラビンは、その独特の化学構造と機能のために、B ビタミンの中でユニークです。類似の化合物には以下が含まれます。

ナイアシン (ビタミン B3): 酸化還元反応に関与しますが、構造と特定の機能が異なります。

ピリドキシン (ビタミン B6): アミノ酸代謝と神経伝達物質の合成に関与します。

チアミン (ビタミン B1): 炭水化物代謝と神経機能に不可欠です.

類似化合物との比較

Riboflavin is unique among the B vitamins due to its distinct chemical structure and function. Similar compounds include:

Niacin (Vitamin B3): Involved in redox reactions but differs in structure and specific functions.

Pyridoxine (Vitamin B6): Participates in amino acid metabolism and neurotransmitter synthesis.

Thiamine (Vitamin B1): Essential for carbohydrate metabolism and neural function.

Riboflavin stands out due to its role in the formation of FMN and FAD, which are crucial for a wide range of metabolic processes .

生物活性

Bisucaberin is a siderophore produced by the marine bacterium Tenacibaculum mesophilum, which has garnered attention for its unique biological activities, particularly in relation to tumor cell sensitization and iron acquisition mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Overview of this compound

This compound belongs to the hydroxamate class of siderophores, characterized by their ability to chelate iron. This property is crucial for various biological processes, including microbial growth and pathogenicity. The compound was first isolated from a marine sponge in Palau and has since been studied for its structural characteristics and biological functions .

Tumor Cell Sensitization

Research indicates that this compound sensitizes tumor cells to cytolysis mediated by macrophages. This effect occurs through two primary mechanisms:

- Preincubation with Tumor Cells : When tumor cells are preincubated with this compound, they become more susceptible to macrophage-mediated cytolysis.

- Co-culture with Macrophages : The addition of this compound to co-cultures of macrophages and tumor cells enhances the cytolytic activity of macrophages against tumor cells .

The sensitizing activity of this compound is notably inhibited by ferric ions, suggesting that its iron-chelating ability plays a critical role in its function. Furthermore, this compound exhibits direct cytostatic effects on tumor cells by inhibiting DNA synthesis without causing cytolysis in the absence of macrophages .

Iron Acquisition

This compound's role as a siderophore enables it to facilitate iron uptake in bacteria, which is essential for their growth and metabolism. It operates through specific transport systems, engaging TonB-dependent transporters (TBDTs) such as FiuA and FpvB in Pseudomonas aeruginosa, enhancing the bacterium's ability to acquire iron from its environment .

Structural Characterization

The structure of this compound has been elucidated through various spectroscopic methods. It is classified as a linear dimeric hydroxamate siderophore, distinct from its cyclic counterparts . The biosynthetic gene cluster responsible for producing this compound B (a variant) has been cloned and characterized, revealing six open reading frames (ORFs) involved in its biosynthesis .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Macrophage Activation : In vitro studies demonstrated that this compound can activate murine peritoneal macrophages, enhancing their ability to lyse tumor cells.

- Comparative Analysis : A comparative study showed that this compound's sensitizing effects were more pronounced than those of other known siderophores, indicating its potential as a therapeutic agent against cancer .

Data Table: Summary of Biological Activities

特性

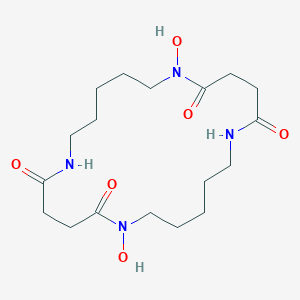

IUPAC Name |

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTADQMQBQBOJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150242 | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112972-60-8 | |

| Record name | Bisucaberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISUCABERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。